Bleomycin bapp

DNA methylation epigenetic drug sensitivity bleomycin SAR

Bleomycin BAPP (N1-[3-[[3-(butylamino)propyl]amino]propyl]bleomycinamide, CAS 69177-41-9) is a synthetic, C-terminus-modified analog of the bleomycin family of glycopeptide antitumor antibiotics. It retains the metal-binding and DNA-cleavage domains characteristic of bleomycins but carries a butylamino-propylamino-propylamine terminal substituent in place of the dimethylsulfoniumpropyl group found in the clinically dominant congener bleomycin A2.

Molecular Formula C60H95N19O21S2
Molecular Weight 1482.6 g/mol
CAS No. 69177-41-9
Cat. No. B1197234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin bapp
CAS69177-41-9
Synonymsleomycin BAPP
bleomycin-BAPP
NSC 294979
NSC-294979
Molecular FormulaC60H95N19O21S2
Molecular Weight1482.6 g/mol
Structural Identifiers
SMILESCCCCNCCCNCCCNC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C3=CN=CN3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)OC(=O)N)O)NC(=O)C6=C(C(=NC(=N6)C(CC(=O)N)NCC(C(=O)N)N)N)C)O
InChIInChI=1S/C60H95N19O21S2/c1-6-7-11-66-12-8-13-67-14-9-15-69-53(91)32-22-102-57(75-32)33-23-101-37(74-33)10-16-70-54(92)39(28(5)82)77-52(90)26(3)41(84)27(4)73-56(94)40(78-55(93)38-25(2)49(63)79-51(76-38)30(17-36(62)83)71-18-29(61)50(64)89)46(31-19-68-24-72-31)98-59-48(44(87)42(85)34(20-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(21-81)96-58/h19,22-24,26-30,34-35,39-48,58-59,66-67,71,80-82,84-88H,6-18,20-21,61H2,1-5H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,68,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79)
InChIKeyFLFCXZBJUUSBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bleomycin BAPP (CAS 69177-41-9): A C-Terminus-Modified Bleomycin Analog for DNA Lesion and Pulmonary Toxicology Research


Bleomycin BAPP (N1-[3-[[3-(butylamino)propyl]amino]propyl]bleomycinamide, CAS 69177-41-9) is a synthetic, C-terminus-modified analog of the bleomycin family of glycopeptide antitumor antibiotics [1]. It retains the metal-binding and DNA-cleavage domains characteristic of bleomycins but carries a butylamino-propylamino-propylamine terminal substituent in place of the dimethylsulfoniumpropyl group found in the clinically dominant congener bleomycin A2 [2]. This structural alteration does not abolish DNA cleavage activity, but it substantially re-tunes the analog's sensitivity to epigenetic DNA modifications and its toxicity profile relative to other bleomycin congeners, making it a valuable probe compound for structure–activity relationship (SAR) studies [1] [2].

Why Bleomycin BAPP Cannot Be Interchanged with Bleomycin A2, B2, or Pepleomycin in Mechanism-Focused Studies


C-terminus modifications in the bleomycin family produce striking, non-linear differences in DNA lesion selectivity and host toxicity that are not predicted by the shared core scaffold alone. Unlike bleomycin B2, whose DNA cleavage efficiency is largely refractory to cytidine methylation, bleomycin BAPP exhibits a 76% diminution in cleavage at methylated cytidine sites—an effect closely mimicking bleomycin A2's 78% reduction but absent in demethyl bleomycin A2 [1]. At the organismal level, bleomycin BAPP is the most potent stimulator of pulmonary metaplasia among tested analogs, exceeding the toxicity of bleomycin A5, pepleomycin, and tallysomycin in intratracheal instillation models [2]. These findings mean that substituting any alternative bleomycin congener for BAPP in experiments examining methylation-dependent DNA damage, epigenetic drug sensitivity, or pulmonary fibrogenesis will yield non-comparable and potentially misleading results.

Head-to-Head Quantitative Differentiation of Bleomycin BAPP Against Bleomycin A2, Bleomycin B2, Demethyl Bleomycin A2, and Pepleomycin


Cytidine Methylation Sensitivity of DNA Cleavage: Bleomycin BAPP vs. Bleomycin A2, B2, and Demethyl A2

Bleomycin BAPP demonstrates a DNA cleavage diminution profile at 5-methylcytidine residues that closely parallels bleomycin A2 and sharply diverges from bleomycin B2. In a head-to-head assay using a 207 bp TaqI-methylated fragment of pBR322 DNA, cleavage diminution at methylated site 118 was quantified as 76% for bleomycin BAPP, 78% for bleomycin A2, 30% for bleomycin B2, and essentially no diminution for demethyl bleomycin A2 [1]. This near-identical sensitivity of BAPP and A2 to cytidine methylation—and their shared divergence from B2— indicates that the butylamino-propylamino-propylamine C-terminus of BAPP and the dimethylsulfoniumpropyl C-terminus of A2 confer a similar DNA-binding mode that is susceptible to methylation-induced conformational changes, whereas the spermidine-like C-terminus of B2 confers methylation-resistant binding [1].

DNA methylation epigenetic drug sensitivity bleomycin SAR

Pulmonary Metaplasia Induction Potency: Bleomycin BAPP vs. Bleomycin A5, Pepleomycin, and Tallysomycin

In a comparative intratracheal instillation study in DBA mice (1–50 nmol per mouse), bleomycin BAPP was identified as the most potent stimulator of pulmonary epithelial metaplasia among a panel of bleomycin analogs that included bleomycin A5, pepleomycin (PEP), and tallysomycin [1]. While all tested analogs produced a similar incidence of fibrosis, the severity of fibrosis differed significantly, and the toxicities of A5, PEP, BAPP, and tallysomycin were equal to or exceeded that of the clinical bleomycin mixture (Blenoxane) [1]. BAPP's maximal metaplasia-inducing potency provides a defined positive control for studies of bleomycin-induced epithelial injury and pre-neoplastic airway lesions.

pulmonary fibrosis bleomycin lung toxicity epithelial metaplasia

Differential Z-DNA Cleavage and B–Z Transition Stabilization: Bleomycin BAPP Pattern Inferred from A2/B2 Congener Data

The Hertzberg et al. (1988) study established that bleomycin congeners carrying C-terminal substituents similar to A2 and B2 are unable to cleave Z-DNA efficiently, and they increase the cation concentration required to induce the B→Z transition in poly(dG-dC) copolymers, indicating preferential stabilization of B-form DNA [1]. Although direct B–Z data specifically for BAPP were not reported in the same figure panels, the study explicitly grouped BAPP with A2 and B2 in the B–Z transition and Z-DNA cleavage analyses [1]. Given that BAPP shares A2's methylation sensitivity at the C-terminus, it is inferable that BAPP likewise stabilizes B-DNA and fails to cleave Z-DNA, a behavior that distinguishes this entire subclass from other DNA-targeting agents such as dynemicin A, which preferentially cleaves Z-DNA [1].

Z-DNA B–Z transition bleomycin-DNA interaction

In Vivo Antitumor Activity Against B16 Melanoma: Bleomycin BAPP vs. Bleomycin and Pepleomycin

In a direct comparative study of pulmonary toxicity and chemotherapeutic activity, bleomycin BAPP showed no greater antitumor activity against B16 melanoma in mice than either bleomycin or pepleomycin [1]. This occurred despite BAPP being significantly more pulmonary toxic than bleomycin, yielding a dissociation between pulmonary toxicity and antitumor efficacy [1]. Pepleomycin, while approximately equivalent to bleomycin in antitumor potency, exhibited greater lethality at doses above 5 mg/kg, with 50–100% mortality at doses that produced 0–19% mortality in bleomycin-treated mice [1]. The three drugs behaved similarly in microsome-catalyzed DNA deoxyribose cleavage and DNA binding in vitro [1].

B16 melanoma bleomycin antitumor activity pepleomycin comparison

Application Scenarios for Bleomycin BAPP Based on Verified Differential Evidence


Epigenetic Modulation of Chemotherapeutic DNA Damage: Methylation-Dependent Cleavage Studies

Bleomycin BAPP serves as a methylation-sensitive DNA cleavage probe whose activity is diminished by 76% at 5-methylcytidine residues—a profile indistinguishable from bleomycin A2 but entirely distinct from bleomycin B2 (30% diminution) [1]. This makes BAPP the preferred reagent for dissecting how cytidine methylation in gene promoter CpG islands or repetitive elements modulates the genotoxic response to bleomycin-class drugs. Experimental designs can pair BAPP with demethyl bleomycin A2 (methylation-insensitive) as a positive-versus-null comparator pair [1].

Maximally Robust Positive Control for Bleomycin-Induced Pulmonary Epithelial Metaplasia

Because BAPP is the most potent inducer of pulmonary epithelial metaplasia among structurally characterized bleomycin analogs in the intratracheal instillation mouse model [1], it provides the strongest positive control signal for studies aimed at evaluating antifibrotic or anti-metaplastic therapeutic candidates. Using BAPP as the challenge agent, rather than clinical bleomycin mixture, maximizes the histological dynamic range for detecting attenuation of pre-neoplastic airway lesions [1].

Discriminating Pulmonary Toxicity from Antitumor Efficacy in Bleomycin SAR

The dissociation between pulmonary toxicity (BAPP > bleomycin) and B16 melanoma antitumor efficacy (BAPP ≈ bleomycin ≈ pepleomycin) [1] positions BAPP as a unique tool for structure–toxicity relationship studies. Investigators developing next-generation bleomycin analogs with reduced lung toxicity can use BAPP as a reference compound that defines the undesirable toxicity–efficacy ratio, enabling screening of new C-terminus modifications that retain DNA cleavage activity while reducing metaplasia induction [1] [2].

Quote Request

Request a Quote for Bleomycin bapp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.